molecular formula C5H5NS B119420 2-Mercaptopyridine CAS No. 2637-34-5

2-Mercaptopyridine

Cat. No. B119420
CAS RN: 2637-34-5
M. Wt: 111.17 g/mol
InChI Key: WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Description

2-Mercaptopyridine is an organosulfur compound with the formula HSC5H4N . This yellow crystalline solid is a derivative of pyridine . The compound and its derivatives serve primarily as acylating agents . A few of 2-Mercaptopyridine’s other uses include serving as a protecting group for amines and imides as well as forming a selective reducing agent .


Synthesis Analysis

2-Mercaptopyridine was originally synthesized in 1931 by heating 2-chloropyridine with calcium hydrogen sulfide . A more convenient route to 2-Mercaptopyridine is the reaction of 2-chloropyridine and thiourea in ethanol and aqueous ammonia . It can also be generated from precursors lacking preformed pyridine rings .


Molecular Structure Analysis

Similar in nature to 2-hydroxypyridine, 2-Mercaptopyridine converts to the thione (or more accurately thioamide) tautomer . The preferred form is dependent on temperature, concentration, and solvent . The thione is favored at lower temperatures, lower concentrations, and in less polar solvents .


Chemical Reactions Analysis

2-Mercaptopyridine oxidizes to 2,2’-dipyridyl disulfide . As amines are good catalysts for the oxidation of thiols to disulfides, this process is autocatalytic . 2-Mercaptopyridine can also be prepared by hydride reduction of 2,2’-dipyridyl disulfide .


Physical And Chemical Properties Analysis

2-Mercaptopyridine is a yellow crystalline solid . Its molar mass is 111.16 g·mol−1 . It has a melting point of 128 to 130 °C (262 to 266 °F; 401 to 403 K) . Its solubility in water is 50 g/L .

Scientific Research Applications

Peptide Synthesis

2-Mercaptopyridine has been utilized in peptide synthesis, particularly in the cleavage of amino-protecting groups. It offers selective, mild, and efficient cleavage capabilities, as demonstrated in the synthesis of the tetrapeptide Thr-Lys-Leu-Arg. This highlights its potential use in automated peptide synthesis and polymeric reagents approach (Stern, Warshawsky, & Fridkin, 2009).

Sensor Development

2-Mercaptopyridine, when intercalated in Na+−montmorillonite, forms compounds with functional properties derived from the mercapto group. This has implications in the development of amperometric sensors, where the molecular arrangement in the interlayer space of the compound is crucial (Colilla, Darder, Aranda, & Ruiz-Hitzky, 2005).

Molecular Structure Studies

Investigations into the molecular structures and protonation states of 2-Mercaptopyridine in aqueous solutions have been conducted. Such studies are significant for understanding proton-transfer mechanisms in tautomerisms, which are fundamental in many biological and chemical processes (Eckert et al., 2016).

Chemical Oxidation and Dimerization

The reaction of 2-mercaptopyridine with diiodine can lead to oxidation and dimerization, forming complex compounds. This reaction has implications for understanding the mechanism of action of antithyroid drugs (Antoniadis et al., 2004).

Surface-enhanced Raman Spectroscopy

2-Mercaptopyridine has been studied for its electrochemical behavior on silver electrodes using Surface-enhanced Raman Spectroscopy (SERS). This research aids in understanding molecular adsorption and orientation, which is essential for applications in spectroscopy and material sciences (Zhang Zong-rang, 2008).

Synthesis of Aminopyridines

Alkylation of 2-mercaptopyridine has been used to create precursors for 2-aminopyridines, demonstrating its role in synthesizing important chemical compounds (Poola, Choung, & Nantz, 2008).

Electrocatalysis

Investigations into the adsorption of 2-mercaptopyridine on silver surfaces have been carried out using SERS spectroscopy. This research is vital for developing electrocatalytic and sensor applications (Do et al., 2012).

Polymer Electrolyte Enhancement

2-Mercaptopyridine-doped polyvinylidene fluoride has been studied for its impact on the ionic conductivity of polymer electrolytes in dye-sensitized solar cells. This demonstrates its potential for improving the efficiency of solar cells and other electronic devices (Senthil, Theerthagiri, & Madhavan, 2014).

Safety And Hazards

2-Mercaptopyridine causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, wash off immediately with plenty of water .

properties

IUPAC Name

1H-pyridine-2-thione
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InChI

InChI=1S/C5H5NS/c7-5-3-1-2-4-6-5/h1-4H,(H,6,7)
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InChI Key

WHMDPDGBKYUEMW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=S)NC=C1
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Molecular Formula

C5H5NS
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DSSTOX Substance ID

DTXSID9062568
Record name 2-Mercaptopyridine
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Molecular Weight

111.17 g/mol
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Physical Description

Solid with a stench; [Alfa Aesar MSDS]
Record name 2-Mercaptopyridine
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Vapor Pressure

0.00863 [mmHg]
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Product Name

2-Mercaptopyridine

CAS RN

73018-10-7, 2637-34-5, 29468-20-0
Record name 2-Pyridinethiol
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,440
Citations
JR Thirtle - Journal of the American Chemical Society, 1946 - ACS Publications
Methyl 3, 5-Dinitromesitoate.—Two grams of methyl mesitoate was added dropwise to an ice-cold mixture of 25 ml. of concentrated sulfuric acid and 25 ml. of fuming nitric acid at such a …
Number of citations: 40 pubs.acs.org
H Tanak, Y Koysal, S Isik, H Yaman… - Bulletin of the Korean …, 2011 - Citeseer
The compound 3-(2-Mercaptopyridine) phthalonitrile has been synthesized and characterized by IR, UV-vis, and X-ray single-crystal determination. The molecular geometry from X-ray …
Number of citations: 71 citeseerx.ist.psu.edu
D Pérez-Quintanilla, I Del Hierro, M Fajardo… - Microporous and …, 2006 - Elsevier
… In a second reaction a multifunctionalized N, S donor compound (2-mercaptopyridine, MP) was incorporated to obtain the functionalized silicas denoted as MP-SBA-15-Het or MP-MCM-…
Number of citations: 199 www.sciencedirect.com
P Beak, JB Covington, SG Smith - Journal of the American …, 1976 - ACS Publications
one-center epimerization. Dauben and Kellogg14 found that the thermal rearrangement 8-* 9, restricted by geometrical constraints to the one-center epimerization mode, did occur, …
Number of citations: 68 pubs.acs.org
K Sun, M Dong, E Feng, H Peng, G Ma, G Zhao, Z Lei - Rsc Advances, 2015 - pubs.rsc.org
… redox-mediated 2-mercaptopyridine into a polyvinyl alcohol-… the redox reaction between 2-mercaptopyridine (PySH) and 2,… We can infer that doping 2-mercaptopyridine could improve …
Number of citations: 40 pubs.rsc.org
AP Dicks - Journal of the Chemical Society, Perkin Transactions 2, 1998 - pubs.rsc.org
2-Mercaptopyridine (MP) reacts rapidly with nitrous acid in mildly acid aqueous solution (via the thione tautomer) to give an unstable S-nitroso ion (SNO+) in a reversible process with …
Number of citations: 20 pubs.rsc.org
S Maity, R Roy, C Sinha, WJ Sheen… - Journal of …, 2002 - Elsevier
… of deprotonated form abbreviated N,O)/2-mercaptopyridine (2-PySH; donor centres of … centres of deprotonated form abbreviated N,O)/2-mercaptopyridine (2-PySH; donor centres of …
Number of citations: 17 www.sciencedirect.com
S Eckert, PS Miedema, W Quevedo, B O'Cinneide… - Chemical Physics …, 2016 - Elsevier
The speciation of 2-Mercaptopyridine in aqueous solution has been investigated with nitrogen 1s Near Edge X-ray Absorption Fine Structure spectroscopy and time dependent Density …
Number of citations: 24 www.sciencedirect.com
H Tada, K Teranishi, Y Inubushi, S Ito - Langmuir, 2000 - ACS Publications
An efficient endothermic reduction of bis(2-dipyridyl)disulfide (RSSR) to 2-mercaptopyridine by H 2 O has been found to proceed selectively using TiO 2 as a photocatalyst. With 0.24 wt …
Number of citations: 180 pubs.acs.org
DZ Niu, LL Mu, SZ Yu, JT Chen - Journal of chemical crystallography, 2003 - Springer
The synthesis as well as crystal and molecular structure of [Bi(C 5 H 4 NOS) 3 ] are reported. The complex crystallizes in the monoclinic system, space group P2 1 /n with lattice …
Number of citations: 12 link.springer.com

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